

# 2-Methylglutaronitrile chemical properties and structure

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## Compound of Interest

Compound Name: 2-Methylglutaronitrile

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## 2-Methylglutaronitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a detailed overview of the chemical properties and structure of **2-Methylglutaronitrile**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other scientific fields who may be working with or investigating this compound. This document collates critical data on its chemical and physical properties, structural information, and known synthesis and analysis methodologies.

### Chemical Structure and Identification

**2-Methylglutaronitrile**, also known as 2-methylpentanedinitrile, is an aliphatic dinitrile.<sup>[1]</sup> It is a chiral compound, though it is most commonly available and used as a racemic mixture.<sup>[2]</sup> The structural details and identifiers are summarized in the table below.

Identifier	Value
IUPAC Name	2-methylpentanedinitrile[2][3]
Synonyms	1,3-Dicyanobutane, α-Methylglutaronitrile, Dytek MGN[2][3][4]
CAS Number	4553-62-2[2][3][4]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> [2][4][5]
SMILES String	CC(CCC#N)C#N[2]
InChI Key	FPPLREPCQJZDAQ-UHFFFAOYSA-N[5]

A two-dimensional representation of the chemical structure of **2-Methylglutaronitrile** is provided in the diagram below.

Figure 1: Chemical Structure of **2-Methylglutaronitrile**

## Physicochemical Properties

**2-Methylglutaronitrile** is a colorless to amber liquid at room temperature.[2][5] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source(s)
Molecular Weight	108.14 g/mol	[2][5]
Appearance	Colorless to amber liquid	[2][5]
Boiling Point	263-271 °C	[1][2][4]
Melting Point	-45 °C	[1][2][4]
Density	0.9548 g/cm <sup>3</sup> at 25 °C	[2]
Solubility in Water	Soluble	[1][5]
Refractive Index	n <sub>20/D</sub> 1.434	[1]

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **2-Methylglutaronitrile** are not extensively available in peer-reviewed literature, with more specific details often found within patent literature. However, the general methodologies are outlined below.

## Synthesis

**2-Methylglutaronitrile** is primarily produced as a byproduct in the industrial synthesis of adiponitrile, a precursor to nylon 66.[2] The process involves the hydrocyanation of 1,3-butadiene.[5]

A key laboratory-scale synthesis route involves the hydrogenation of 2-methyleneglutaronitrile.[6]

General Methodology for Synthesis via Hydrogenation of 2-Methyleneglutaronitrile:

- **Reaction Setup:** A solution of 2-methyleneglutaronitrile in a suitable solvent (e.g., ethanol) is placed in a high-pressure reactor.
- **Catalyst:** A hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney cobalt, is added to the mixture.[6]
- **Reaction Conditions:** The reactor is pressurized with hydrogen gas and heated. Typical conditions for the hydrogenation of the double bond to yield **2-methylglutaronitrile** are relatively mild. More severe conditions (higher temperature and pressure, and the presence of ammonia) are required for the subsequent hydrogenation of the nitrile groups.[6]
- **Work-up and Purification:** After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the resulting crude **2-methylglutaronitrile** is purified by fractional distillation.[5]

It should be noted that the synthesis of the precursor, 2-methyleneglutaronitrile, can be achieved through the dimerization of acrylonitrile using a tricyclohexylphosphine catalyst.[7]

## Analysis

Standard analytical techniques are used to characterize **2-Methylglutaronitrile** and determine its purity.

#### General Methodology for $^1\text{H}$ NMR Analysis:

- **Sample Preparation:** A small amount of **2-Methylglutaronitrile** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.<sup>[8]</sup> Tetramethylsilane (TMS) may be added as an internal standard.<sup>[8]</sup>
- **Data Acquisition:** The  $^1\text{H}$  NMR spectrum is acquired on a standard NMR spectrometer.
- **Data Interpretation:** The chemical shifts, integration, and splitting patterns of the peaks in the spectrum are analyzed to confirm the structure of the molecule.

#### General Methodology for GC-MS Analysis:

- **Sample Preparation:** A dilute solution of **2-Methylglutaronitrile** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).<sup>[9]</sup>
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer is used for the analysis.
- **Chromatographic Conditions:** The sample is injected into the GC, where it is vaporized and separated on a capillary column. The temperature program and carrier gas flow rate are optimized to achieve good separation.
- **Mass Spectrometry:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected.
- **Data Analysis:** The retention time from the chromatogram and the mass spectrum are used to identify and quantify **2-Methylglutaronitrile**.

## Reactivity and Applications

**2-Methylglutaronitrile** is a versatile chemical intermediate.<sup>[1]</sup> The nitrile groups can undergo various chemical transformations.

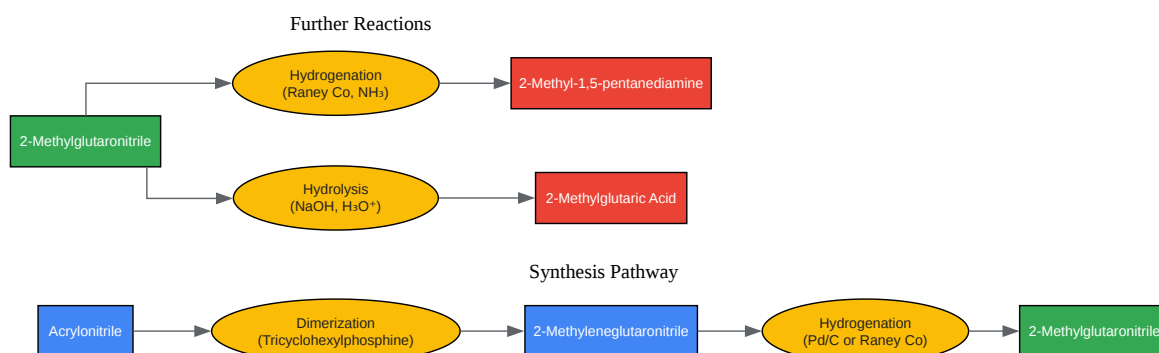
- **Hydrolysis:** The nitrile groups can be hydrolyzed to carboxylic acids. For instance, treatment with a sodium hydroxide solution followed by acidification yields 2-methylglutaric acid.<sup>[2]</sup>

- Hydrogenation: As mentioned in the synthesis section, the nitrile groups can be reduced to primary amines. Hydrogenation of **2-methylglutaronitrile** over a Raney cobalt catalyst yields 2-methyl-1,5-pentanediamine.[10]
- Cyclization: The resulting diamine can be used to synthesize other compounds, such as 3-methylpiperidine.[5]

Due to its chemical properties, **2-Methylglutaronitrile** serves as a starting material for the synthesis of various valuable compounds, including the vitamin nicotinamide and certain "green solvents" like dimethyl-2-methylglutarate.[2]

## Logical Relationships and Workflows

The following diagram illustrates the logical relationship in the synthesis of **2-Methylglutaronitrile** and its subsequent conversion to other useful chemicals.



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Figure 2: Synthesis and subsequent reactions of **2-Methylglutaronitrile**.

## Conclusion

**2-Methylglutaronitrile** is a significant chemical intermediate with well-defined structural and physicochemical properties. While it is primarily obtained as a byproduct of large-scale industrial processes, laboratory synthesis routes are also established. Its reactivity, particularly of the nitrile functional groups, allows for its conversion into a variety of other useful chemical compounds, highlighting its importance in synthetic chemistry. This guide provides a foundational understanding of this compound for scientific and industrial applications.

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